molecular formula C19H16O6 B14404738 [2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid CAS No. 87626-98-0

[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid

Cat. No.: B14404738
CAS No.: 87626-98-0
M. Wt: 340.3 g/mol
InChI Key: LNDUOIQFBOCAPW-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid: is a complex organic compound with a unique structure that combines a benzopyran ring with a dimethoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base to form a benzopyran intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions lead to its observed biological effects, such as antioxidant activity and anti-inflammatory responses.

Comparison with Similar Compounds

[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid: can be compared with similar compounds such as:

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the benzopyran ring.

    2,4-Dimethoxyphenylacetic acid: Similar structure but with different substitution patterns on the aromatic ring.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but with an amine instead of an acetic acid moiety.

The uniqueness of This compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

87626-98-0

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxochromen-8-yl]acetic acid

InChI

InChI=1S/C19H16O6/c1-23-15-7-6-11(8-17(15)24-2)16-10-14(20)13-5-3-4-12(9-18(21)22)19(13)25-16/h3-8,10H,9H2,1-2H3,(H,21,22)

InChI Key

LNDUOIQFBOCAPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O)OC

Origin of Product

United States

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